molecular formula C16H20ClN3O2S B2811387 1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034610-65-4

1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2811387
CAS No.: 2034610-65-4
M. Wt: 353.87
InChI Key: PODQXWHANYUDGZ-UHFFFAOYSA-N
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Description

1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H20ClN3O2S and its molecular weight is 353.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN3O2SC_{15}H_{18}ClN_{3}O_{2}S with a molecular weight of approximately 335.84 g/mol. The structure features a piperidine ring, a pyrazole moiety, and a sulfonyl group attached to a chloro-substituted aromatic ring. The unique combination of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with sulfonyl and pyrazole groups often exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. This inhibition can lead to significant therapeutic effects in conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
  • Antibacterial Activity : Preliminary studies suggest that this compound may show antibacterial properties against certain strains of bacteria. The presence of the sulfonamide functionality enhances its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that derivatives containing piperidine and sulfonamide functionalities have demonstrated significant antibacterial effects. For instance, compounds similar to This compound have been tested against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

These results suggest that the compound could be further explored for its potential use in treating bacterial infections.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as AChE has been documented in various studies. For example, compounds with similar structures have shown IC50 values indicating strong inhibitory activity against AChE:

CompoundIC50 Value (µM)
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001

These findings highlight the compound's potential in neurological applications.

Case Studies

  • Study on Antibacterial Activity : A recent study synthesized several piperidine derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that compounds with the sulfonyl group exhibited enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that This compound could be a promising candidate for further development in antimicrobial therapy .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibitory potential of various piperidine derivatives, including those with pyrazole groups. The results showed significant inhibition of AChE, which is crucial for developing treatments for neurodegenerative diseases .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-12-14(17)6-3-7-16(12)23(21,22)20-9-4-5-13(11-20)15-8-10-19(2)18-15/h3,6-8,10,13H,4-5,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODQXWHANYUDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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